molecular formula C11H16ClNO2 B15289625 3,4-Dioxymethylenephentermine Hydrochloride CAS No. 54508-54-2

3,4-Dioxymethylenephentermine Hydrochloride

Cat. No.: B15289625
CAS No.: 54508-54-2
M. Wt: 229.70 g/mol
InChI Key: AZVZVYJMKJBLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dioxymethylenephentermine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 4, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dioxymethylenephentermine Hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dioxymethylenephentermine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3,4-Dioxymethylenephentermine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3,4-Dioxymethylenephentermine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. It may act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dioxymethylenephentermine Hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups at positions 3 and 4. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

54508-54-2

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9;/h3-5H,6-7,12H2,1-2H3;1H

InChI Key

AZVZVYJMKJBLBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=C(C=C1)OCO2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.